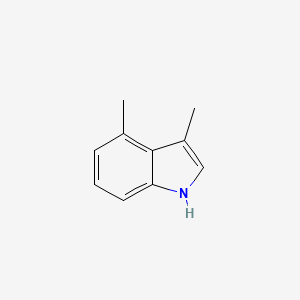
3,4-Dimethylindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethylindole is an organic compound belonging to the indole family, characterized by a benzene ring fused to a pyrrole ring. This compound is notable for its two methyl groups attached at the 3rd and 4th positions of the indole ring. Indole derivatives, including this compound, are significant in various fields due to their biological and chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylindole can be achieved through several methods. One common approach involves the Bartoli reaction, where isopropenylmagnesium bromide reacts with 4-bromo-3-nitrotoluene in tetrahydrofuran at -40°C, yielding 2,4-dimethyl-7-bromoindole . Another method includes the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions to form the indole ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Bartoli reaction and Fischer indole synthesis are scaled up with careful control of temperature, pressure, and reactant concentrations to meet industrial demands .
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Dimethylindole undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like halogens or alkyl groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of indole oxides.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indoles with various functional groups.
Applications De Recherche Scientifique
3,4-Dimethylindole has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,4-Dimethylindole involves its interaction with various molecular targets and pathways. It can induce cell cycle arrest, trigger apoptotic cell death, and inhibit specific enzymes like topoisomerase II. These actions are mediated through its ability to form DNA cross-links and interfere with cellular signaling pathways .
Comparaison Avec Des Composés Similaires
- 2,4-Dimethylindole
- 2-Methylindole
- 3-Methylindole
- 4-Methylindole
Comparison: 3,4-Dimethylindole is unique due to the presence of two methyl groups at the 3rd and 4th positions, which influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C10H11N |
|---|---|
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
3,4-dimethyl-1H-indole |
InChI |
InChI=1S/C10H11N/c1-7-4-3-5-9-10(7)8(2)6-11-9/h3-6,11H,1-2H3 |
Clé InChI |
SEZVAZUWAHPSAE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CNC2=CC=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




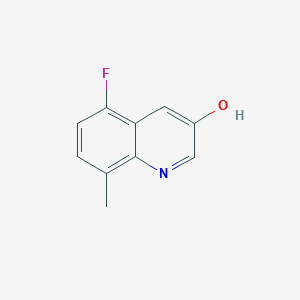
![4-Bromo-7-chlorobenzo[b]thiophene-3-carbaldehyde](/img/structure/B13677762.png)
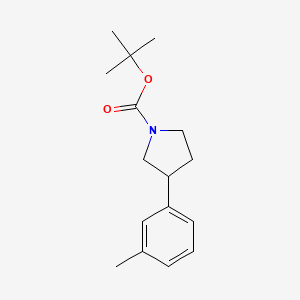


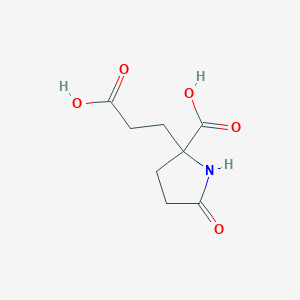

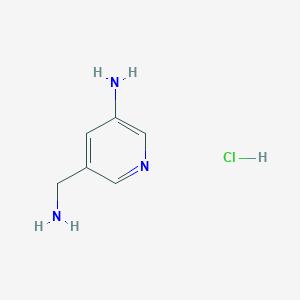
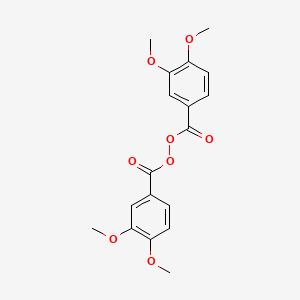

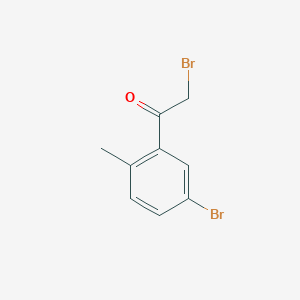
![tert-Butyl 6-bromo-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4'-piperidine]-1'-carboxylate](/img/structure/B13677813.png)
